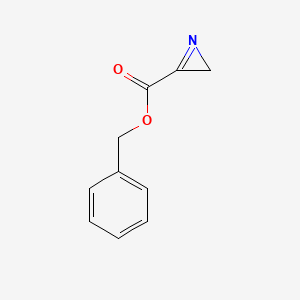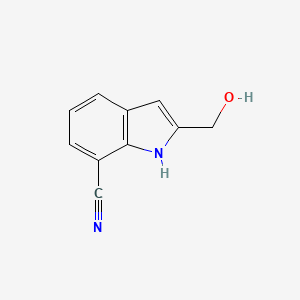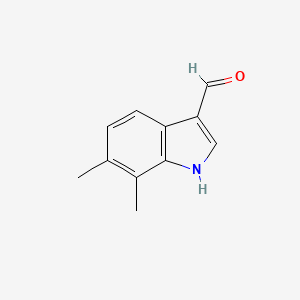
6,7-dimethyl-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives, including this compound, are known for their diverse biological activities and are used as precursors in the synthesis of various biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the regioselective construction of the indole nucleus followed by functional group transformations. For instance, the synthesis might start with 5,6,7-tribromoindole, which undergoes a regioselective cycloaddition to form the indole core. Subsequent reactions, such as Stille cross-coupling, introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time- and cost-effective. MCRs allow for the convergent synthesis of complex molecules from simple starting materials, reducing the need for intermediate purification and minimizing solvent use .
化学反应分析
Types of Reactions
6,7-Dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.
Major Products
Oxidation: Indole-3-carboxylic acid.
Reduction: 6,7-Dimethyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
6,7-Dimethyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Biology: Indole derivatives are studied for their roles in cell signaling and as potential therapeutic agents.
Medicine: It is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6,7-dimethyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. For example, indole derivatives can act as receptor agonists or inhibitors, modulating biological pathways such as the aryl hydrocarbon receptor pathway, which is involved in immune response regulation . The compound’s effects are mediated through its ability to form covalent bonds with target proteins, altering their function and activity .
相似化合物的比较
Similar Compounds
1H-Indole-3-carbaldehyde: A closely related compound with similar chemical properties and biological activities.
1,7-Dimethyl-1H-indole-3-carbaldehyde: Another derivative with slight structural differences that can affect its reactivity and applications.
Uniqueness
6,7-Dimethyl-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 6 and 7 can enhance its stability and modify its interaction with biological targets compared to other indole derivatives .
属性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
6,7-dimethyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C11H11NO/c1-7-3-4-10-9(6-13)5-12-11(10)8(7)2/h3-6,12H,1-2H3 |
InChI 键 |
YAOSDNRJZXXVCG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)C(=CN2)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



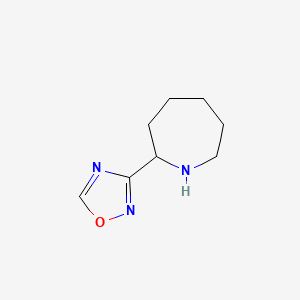
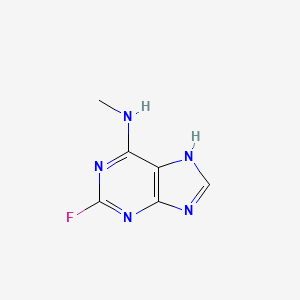

![4H-Cyclopenta[b]quinoxaline](/img/structure/B11915817.png)
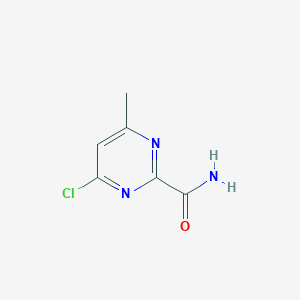
![6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline](/img/structure/B11915824.png)
![1-Methyl-1,7-diazaspiro[4.4]nonane hydrochloride](/img/structure/B11915826.png)
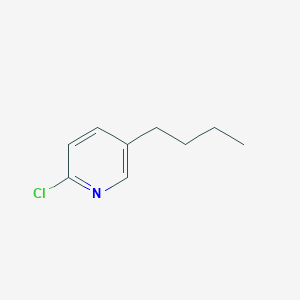
![7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline](/img/structure/B11915840.png)

